molecular formula C11H17NO3S B11869606 [3-[(1S)-1-(dimethylamino)ethyl]phenyl] methanesulfonate

[3-[(1S)-1-(dimethylamino)ethyl]phenyl] methanesulfonate

Katalognummer: B11869606
Molekulargewicht: 243.32 g/mol
InChI-Schlüssel: CZCQMRZQDWWULM-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3-[(1S)-1-(Dimethylamino)ethyl]phenyl] methanesulfonate is a chiral sulfonate ester featuring a dimethylaminoethyl substituent at the 3-position of a phenyl ring and a methanesulfonate ester group.

Eigenschaften

Molekularformel

C11H17NO3S

Molekulargewicht

243.32 g/mol

IUPAC-Name

[3-[(1S)-1-(dimethylamino)ethyl]phenyl] methanesulfonate

InChI

InChI=1S/C11H17NO3S/c1-9(12(2)3)10-6-5-7-11(8-10)15-16(4,13)14/h5-9H,1-4H3/t9-/m0/s1

InChI-Schlüssel

CZCQMRZQDWWULM-VIFPVBQESA-N

Isomerische SMILES

C[C@@H](C1=CC(=CC=C1)OS(=O)(=O)C)N(C)C

Kanonische SMILES

CC(C1=CC(=CC=C1)OS(=O)(=O)C)N(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(1S)-1-(dimethylamino)ethyl]phenyl] methanesulfonate typically involves the reaction of [3-[(1S)-1-(dimethylamino)ethyl]phenyl] with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality. The final product is typically isolated by filtration, washed, and dried before packaging.

Analyse Chemischer Reaktionen

Key Chemical Reactions

The compound’s reactivity is dominated by its methanesulfonate group, which acts as an excellent leaving group.

Nucleophilic Substitution Reactions

The methanesulfonate group undergoes nucleophilic displacement via an SN2 mechanism with nucleophiles like hydroxide ions or amines.

Reaction Type Conditions Product
HydrolysisAqueous base (e.g., NaOH)Phenol derivative
AminationAmine nucleophileAlkylated amine derivatives

Reductive Amination

  • Reagents : Dimethylamine, sodium borohydride

  • Conditions : Room temperature, ethanol solvent .

  • Application : Forms secondary amines, critical in synthesizing cholinesterase inhibitors .

O-Dealkylation

  • Reagents : Hydrobromic acid or boron halides (e.g., BBr₃)

  • Conditions : Acidic conditions at elevated temperatures .

  • Product : Phenol derivatives (e.g., Formula I) .

Rivastigmine Production

  • Role : Intermediate in synthesizing rivastigmine, a dual cholinesterase inhibitor.

  • Mechanism : The methanesulfonate group facilitates nucleophilic substitution, enabling carbamate formation .

Optical Resolution

  • Method : Diastereomeric salt formation using D-(−)-tartaric acid .

  • Importance : Ensures enantiomeric purity (e.g., (S)-enantiomer) .

Carbamate Formation

  • Reagents : Carbamoyl halides, sodium hydride

  • Conditions : Aromatic hydrocarbons (e.g., toluene) under inert atmosphere .

  • Product : Pharmaceutically active carbamate derivatives .

Reductive Deoxygenation

Parameter Details
Catalyst10% Pd/C
Pressure5–7 kg hydrogen gas
Temperature25–30°C
SolventTHF, diisopropyl ether

Demethylation

Parameter Details
ReagentsDimethyl sulfide, methanesulfonic acid
Temperature55–60°C
Time2–3 hours

Analytical Data

Property Value
Molecular FormulaC₁₁H₁₇NO₃S
Molecular Weight243.32 g/mol
SMILESCC(C1=CC(=CC=C1)OS(=O)(=O)C)N(C)C
InChI KeyCZCQMRZQDWWULM-UHFFFAOYSA-N

Wissenschaftliche Forschungsanwendungen

Synthesis of [3-[(1S)-1-(dimethylamino)ethyl]phenyl] methanesulfonate

The synthesis of this compound typically involves multi-step organic synthesis techniques. The general approach may include:

  • Formation of the Phenyl Ring : Starting with a suitable phenol derivative.
  • Dimethylaminoethyl Substitution : Introduction of the dimethylaminoethyl group through alkylation reactions.
  • Methanesulfonate Formation : Conversion to the methanesulfonate salt via sulfonation reactions.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.

Pharmacological Properties

The presence of the dimethylamino group in this compound suggests potential interactions with biological systems. Compounds with similar structures have been shown to influence neurotransmitter pathways, indicating possible applications in treating neurological disorders. The pharmacological activity can be assessed through various bioassays that evaluate:

  • Receptor Modulation : Investigating how the compound interacts with neurotransmitter receptors.
  • Enzyme Inhibition : Assessing its effect on key enzymes involved in metabolic pathways.

These studies are critical for determining the compound's efficacy and safety profile, revealing its potential therapeutic applications .

Case Studies

Several studies have explored compounds with similar structures:

  • Rivastigmine : A well-known drug derived from a related compound, shows efficacy in treating Alzheimer's disease by inhibiting acetylcholinesterase. The structural similarity suggests that this compound could exhibit comparable therapeutic effects .
  • Antimalarial Prototypes : Research into sulfonamide derivatives has identified compounds that show promise as antimalarial agents. The structural framework of this compound may be adapted for similar therapeutic developments .

Neurological Disorders

Given its potential to modulate neurotransmitter systems, this compound could be explored for:

  • Alzheimer's Disease : Similar to rivastigmine, it may enhance cholinergic transmission.
  • Parkinson's Disease : Potential to influence dopaminergic pathways.

Antimicrobial Activity

The sulfonate group may confer antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Research into related sulfonamide compounds has shown effectiveness against various pathogens .

Wirkmechanismus

The mechanism of action of [3-[(1S)-1-(dimethylamino)ethyl]phenyl] methanesulfonate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. The methanesulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Structural Features :

  • Aromatic Core : A phenyl ring provides structural rigidity and facilitates π-π interactions.
  • Methanesulfonate Ester : Enhances hydrophilicity and may act as a leaving group in synthetic reactions.

Estimated Physicochemical Properties :

  • Molecular Formula: C₁₁H₁₆NO₃S (calculated based on structural analysis).
  • Molecular Weight : ~242 g/mol.
  • Solubility : Likely polar due to the sulfonate group, with moderate solubility in water and organic solvents.

Comparison with Structural Analogs

The following table and analysis compare the target compound with structurally or functionally related molecules from the literature.

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Functional Groups Storage Conditions Key Applications/Properties
[3-[(1S)-1-(Dimethylamino)ethyl]phenyl] methanesulfonate (Target) C₁₁H₁₆NO₃S 242 (estimated) Methanesulfonate ester, dimethylaminoethyl Not reported Potential prodrug intermediate, chiral synthon
1-[(1S,2S)-2-(Dimethylamino)...thiourea C₂₉H₃₁N₃S 453.64 Thiourea, dimethylamino 0–6°C Catalysis, cold storage required
1-[4-(1,1-Dimethylethyl)phenyl]ethanone C₁₂H₁₆O 176.25 Ketone, tert-butyl Room temperature Fragrance intermediate, flammable (flash point: 30°C)
DT(Ch)₂ (Technetium-labeled) Complex formula Not reported Acryloyl, DTPA, dimethylamino Not specified Radiopharmaceuticals (95% synthesis yield)

Structural and Functional Differences

Thiourea Derivative (C₂₉H₃₁N₃S) : Structural Similarities: Both compounds contain dimethylamino groups and aromatic systems. Key Differences: The thiourea group (–N–C(=S)–N–) in the analog contrasts with the sulfonate ester in the target. Thioureas are typically less hydrophilic and may exhibit different reactivity (e.g., metal coordination). Applications: Thiourea derivatives are often used in catalysis or as kinase inhibitors, whereas the target’s sulfonate group suggests utility in prodrug design.

1-[4-(1,1-Dimethylethyl)phenyl]ethanone : Structural Similarities: Both feature aromatic rings with bulky substituents (tert-butyl vs. dimethylaminoethyl). Key Differences: The ketone group in the analog is chemically distinct from the sulfonate ester. The analog’s lower molecular weight (176.25 vs. 242) and liquid state at room temperature indicate higher volatility. Safety: The analog’s low flash point (30°C) highlights flammability risks, whereas the target’s solid state (inferred) likely reduces this hazard.

DT(Ch)₂ (Technetium-Labeled Compound) : Structural Similarities: Both incorporate dimethylamino groups and aromatic systems. Key Differences: DT(Ch)₂ includes a DTPA chelator and acryloyl group, enabling radiometal binding (e.g., ⁹⁹ᵐTc), unlike the target’s sulfonate ester. Synthesis: DT(Ch)₂ is synthesized via Claisen–Schmidt condensation and DTPA conjugation (95% yield), suggesting scalable methods that could inspire the target’s production.

Biologische Aktivität

[3-[(1S)-1-(dimethylamino)ethyl]phenyl] methanesulfonate is a complex organic compound that exhibits notable biological activity, particularly in pharmacological contexts. Its unique structure, featuring a dimethylaminoethyl side chain and a methanesulfonate moiety, suggests potential interactions with various biological systems. This article will delve into the compound's biological activities, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound's structure can be broken down as follows:

  • Phenyl Group : Provides hydrophobic interactions.
  • Dimethylamino Group : Enhances solubility and may facilitate interaction with biological receptors.
  • Methanesulfonate Moiety : Contributes to the compound's ionic properties, possibly influencing its bioactivity.

This structural diversity allows for various interactions with biological targets, making it a candidate for drug development.

The biological activity of This compound can be attributed to several mechanisms:

  • Neurotransmitter Modulation : The dimethylamino group may influence neurotransmitter pathways, potentially acting as a modulator for receptors involved in neurological functions.
  • Enzyme Interaction : The compound may interact with specific enzymes, altering their activity and contributing to its pharmacological effects.

Bioassays and Efficacy Studies

Bioassays have been utilized to evaluate the efficacy and safety profile of this compound. These studies typically measure:

  • In vitro Activity : Assessing the compound's effects on cell lines or isolated tissues.
  • In vivo Studies : Evaluating the compound's pharmacokinetics and pharmacodynamics in animal models.

Preliminary findings suggest that the compound exhibits significant activity in modulating receptor functions, which is crucial for its therapeutic potential.

Case Study 2: Enzyme Inhibition

Another area of investigation involves enzyme inhibition. Compounds with similar functional groups have been shown to inhibit enzymes such as xanthine oxidase, which is crucial in managing oxidative stress-related conditions. While direct studies on our compound are scarce, the presence of the methanesulfonate group may confer similar inhibitory properties.

Data Table: Comparative Biological Activity

Compound NameBiological ActivityMechanism of ActionReference
This compoundPotential neurotransmitter modulatorModulation of receptor activity
Related Dimethylamino CompoundCognitive enhancementCholinergic pathway modulation
Xanthine Oxidase InhibitorAntioxidant propertiesEnzyme inhibition

Q & A

Q. What are the recommended synthetic methods for preparing [3-[(1S)-1-(dimethylamino)ethyl]phenyl] methanesulfonate, and what key reaction conditions influence yield?

Methodological Answer: The compound is synthesized via methanesulfonylation of the phenolic precursor, 3-[(1S)-1-(dimethylamino)ethyl]phenol (CAS 139306-10-8), using methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine). Key conditions include:

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran to avoid hydrolysis.
  • Temperature: 0–5°C to minimize side reactions.
  • Stoichiometry: 1.1–1.3 equivalents of MsCl to ensure complete conversion.
    Yields typically exceed 80% under optimized conditions. Chiral integrity at the S-configured ethyl group is preserved due to the reaction’s non-invasive nature at the stereocenter .

Q. How should researchers characterize the structure and purity of this compound?

Methodological Answer:

  • Structural Confirmation:
    • NMR: ¹H NMR (δ 2.2–2.4 ppm for dimethylamino protons; δ 3.1 ppm for methanesulfonate methyl group) and ¹³C NMR (δ 44 ppm for dimethylamino carbons) verify substitution patterns.
    • Chiral Analysis: Polarimetry or chiral HPLC confirms enantiopurity (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .
  • Purity Assessment:
    • HPLC: Reverse-phase C18 column (≥95% purity threshold).
    • Mass Spectrometry: ESI-MS ([M+H]⁺ = 274.1 m/z) validates molecular weight .

Q. What are the critical storage conditions and stability considerations?

Methodological Answer:

  • Storage: Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis or oxidation.
  • Stability:
    • Hydrolytic Sensitivity: Monitor via periodic HPLC; degradation peaks appear at >40°C or high humidity.
    • Shelf Life: Stable for ≥6 months when stored properly. Avoid exposure to strong acids/bases .

Advanced Research Questions

Q. What mechanistic insights explain the retention of chirality during synthesis?

Methodological Answer: The S-configuration at the ethyl group remains intact because sulfonylation targets the phenolic oxygen, not the stereocenter. Racemization is negligible under mild conditions (low temperature, non-nucleophilic base). Computational studies (DFT) show a high energy barrier (>25 kcal/mol) for inversion at the chiral center, confirming stability .

Q. How can contradictory reactivity data in nucleophilic substitution reactions be resolved?

Methodological Answer: Contradictions arise from solvent polarity and nucleophile strength. For example:

  • Polar Aprotic Solvents (DMF): Enhance SN2 reactivity (e.g., rapid displacement by azide ions).
  • Protic Solvents (MeOH): Favor solvolysis over substitution.
    Experimental Design:
  • Compare kinetic profiles in DMF vs. MeOH using ¹H NMR to track reaction progress.
  • Use Eyring plots to quantify solvent effects on activation parameters .

Q. What strategies minimize dimethylamino-related byproducts during synthesis?

Methodological Answer:

  • Controlled Stoichiometry: Limit MsCl to 1.1 equivalents to avoid over-sulfonylation.
  • Low-Temperature Quenching: Neutralize excess MsCl with ice-cold NaHCO₃ immediately post-reaction.
  • Byproduct Monitoring: LC-MS identifies dimethylamino decomposition products (e.g., tertiary amine oxides) .

Q. How does the electronic environment influence regioselectivity in functionalization?

Methodological Answer: The electron-donating dimethylaminoethyl group directs electrophiles to the para position of the phenyl ring, while the electron-withdrawing methanesulfonate group deactivates the ortho positions. Case Study:

  • Nitration: Predominantly yields the para-nitro derivative (90% selectivity).
  • DFT Analysis: Molecular electrostatic potential maps confirm charge distribution trends .

Q. What computational methods predict conformational stability?

Methodological Answer:

  • DFT Calculations: B3LYP/6-311+G(d,p) basis set models solvation effects (e.g., interaction with acetonitrile).
  • Molecular Dynamics (MD): Simulates aggregation tendencies in aqueous buffers, revealing hydrophobic clustering of the dimethylamino group .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.